Ac-Phe-Arg-AMC HCl
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Overview
Description
Ac-Phe-Arg-AMC hydrochloride is a versatile compound used in various scientific research applications. It is a fine chemical with the CAS number 177028-04-5. The compound is soluble in water, ethanol, and acetone, but insoluble in ether . Ac-Phe-Arg-AMC hydrochloride is primarily used as a building block in the synthesis of complex compounds and research chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Arg-AMC hydrochloride involves the coupling of N-acetyl-L-phenylalanine (Ac-Phe) with L-arginine (Arg) and 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production methods for Ac-Phe-Arg-AMC hydrochloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ac-Phe-Arg-AMC hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release AMC, which is a fluorescent molecule used in various assays.
Oxidation and Reduction: The phenylalanine and arginine residues can undergo oxidation and reduction reactions under specific conditions.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Hydrolysis: Produces AMC and the corresponding peptides.
Oxidation and Reduction: Leads to modified phenylalanine and arginine residues.
Substitution: Results in substituted derivatives of the original compound.
Scientific Research Applications
Ac-Phe-Arg-AMC hydrochloride is widely used in scientific research, including:
Biochemistry: As a substrate for protease assays to study enzyme kinetics and inhibition.
Cell Biology: Used in fluorescence-based assays to monitor cellular processes.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of diagnostic kits and research tools.
Mechanism of Action
The primary mechanism of action of Ac-Phe-Arg-AMC hydrochloride involves its use as a substrate for proteases. When cleaved by specific proteases, the compound releases AMC, which fluoresces and can be quantitatively measured. This property makes it valuable for studying enzyme activity and inhibition . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and fluorescence detection .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Arg-AMC: Another fluorogenic substrate used in protease assays.
Z-Arg-Arg-AMC: Used for monitoring cathepsin B activity.
Ac-Arg-His-Lys-Lys-AMC: Utilized in deacetylation studies.
Uniqueness
Ac-Phe-Arg-AMC hydrochloride is unique due to its specific substrate properties for certain proteases, making it highly valuable in enzyme kinetics and inhibition studies. Its solubility in various solvents and stability under different conditions further enhance its utility in research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGAHSFTWJKEI-VROPFNGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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